molecular formula C10H12BrN5O B10974100 4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10974100
M. Wt: 298.14 g/mol
InChI Key: OMLRPIQEIDUORK-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a bromine atom and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the pyrazole ring.

    Reduction: Formation of reduced derivatives of the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to its dual pyrazole rings and the presence of both bromine and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12BrN5O

Molecular Weight

298.14 g/mol

IUPAC Name

4-bromo-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C10H12BrN5O/c1-15-7(3-4-13-15)5-12-10(17)9-8(11)6-14-16(9)2/h3-4,6H,5H2,1-2H3,(H,12,17)

InChI Key

OMLRPIQEIDUORK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C=NN2C)Br

Origin of Product

United States

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